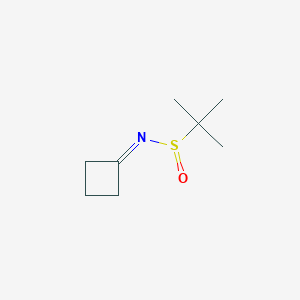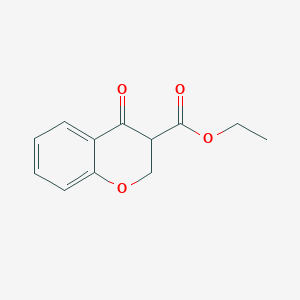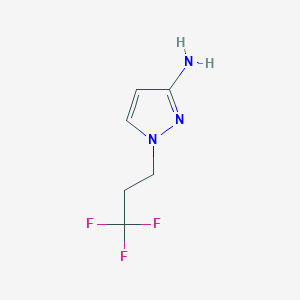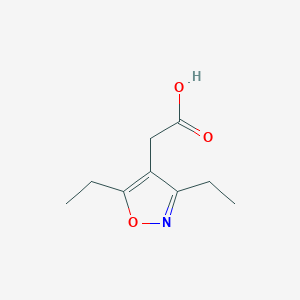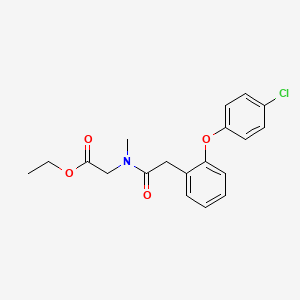
ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate
Descripción general
Descripción
“Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate” is a chemical compound. However, there is limited information available about this specific compound. It seems to be a part of a collection of rare and unique chemicals provided by Sigma-Aldrich1. The buyer assumes responsibility to confirm product identity and/or purity1.
Molecular Structure Analysis
The molecular structure of “ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate” is not explicitly mentioned in the search results. However, it’s related compound “ETHYL (2-CHLOROPHENOXY)(PHENYL)ACETATE” has a linear formula of C16H15ClO3 and a molecular weight of 290.751.
Chemical Reactions Analysis
Specific chemical reactions involving “ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate” are not available in the search results. More research would be needed to provide a detailed analysis of its chemical reactions.
Physical And Chemical Properties Analysis
The specific physical and chemical properties of “ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate” are not available in the search results. However, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals1.
Aplicaciones Científicas De Investigación
Theoretical Studies on Chemical Properties
- A theoretical study explored the inhibition efficiencies of some quinoxalines, including compounds with similar structures to the one of interest, as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations were performed to determine the relationship between molecular structure and inhibition efficiency, highlighting the role of molecular orbital energies, electron affinity, and other parameters (Zarrouk et al., 2014).
Metabolism and Bioactivation Pathways
- Comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes were conducted, providing insights into the metabolic pathways and potential toxicity mechanisms of related compounds. This research outlines the metabolic activation pathway leading to a DNA-reactive product, which could be relevant for understanding the metabolism of similar compounds (Coleman et al., 2000).
Synthesis Methodologies
- Research on the fabrication of 4-Phenyl-2-Butanone from ethyl ethanate, using various catalysts and undergoing multiple reaction steps, showcases the complexity and potential of synthetic routes that might be applicable or adaptable for synthesizing the compound (Zhang, 2005).
Antioxidant Responses and Inhibition Studies
- A study on Ethyl 2-methyl acetoacetate (EMA) investigated its inhibitory effects on marine unicellular algae growth, focusing on oxidative damage and antioxidant responses. This kind of research could provide a model for studying the biological interactions and potential environmental effects of similar compounds (Yang et al., 2011).
Safety And Hazards
The safety data sheet for “ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate” is not available in the search results. However, Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product1.
Direcciones Futuras
The future directions for the study and application of “ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate” are not explicitly mentioned in the search results. However, the field of medicinal chemistry continues to explore the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions3. This could potentially include further studies on “ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate” and related compounds.
Propiedades
IUPAC Name |
ethyl 2-[[2-[2-(4-chlorophenoxy)phenyl]acetyl]-methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-3-24-19(23)13-21(2)18(22)12-14-6-4-5-7-17(14)25-16-10-8-15(20)9-11-16/h4-11H,3,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVRWHKAUBKLIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C(=O)CC1=CC=CC=C1OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



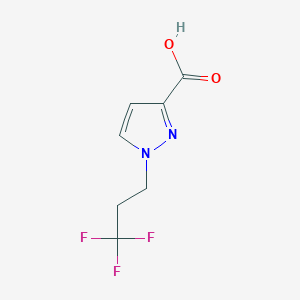
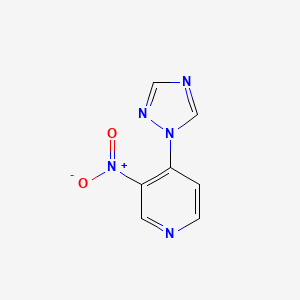
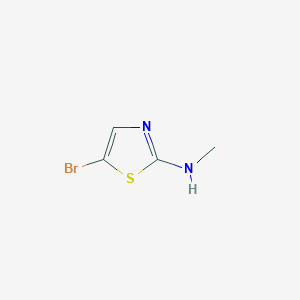
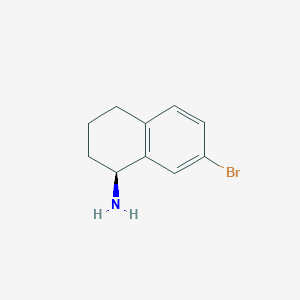
![[4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1532561.png)

![4-[(4-Aminobenzyl)oxy]butan-1-ol](/img/structure/B1532563.png)
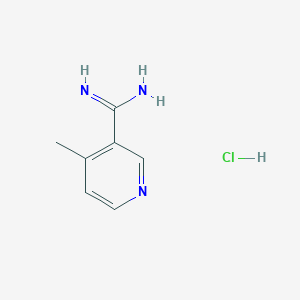
![(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester](/img/structure/B1532565.png)
